2-Cyanothiophene-3-carboxylic acid

Descripción general

Descripción

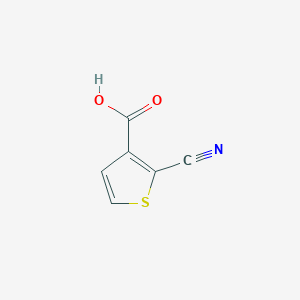

2-Cyanothiophene-3-carboxylic acid is an organic compound with the molecular formula C6H3NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Cyanothiophene-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarbonitrile with carbon dioxide in the presence of a base, such as potassium carbonate, under high pressure and temperature conditions. Another method includes the hydrolysis of 2-cyanothiophene-3-carboxamide using acidic or basic conditions to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Análisis De Reacciones Químicas

Nitration Reactions

The electron-deficient thiophene ring undergoes electrophilic substitution, primarily at the 5-position, due to the directing effects of the cyano and carboxylic acid groups.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KNO₃, H₂SO₄ (conc.), 0–5°C | 5-Nitro-2-cyanothiophene-3-carboxylic acid | ~65% |

-

Mechanism : The nitronium ion (NO₂⁺) attacks the 5-position of the thiophene ring, stabilized by resonance effects from the cyano and carboxylic acid groups.

-

Applications : Nitro derivatives serve as intermediates for synthesizing aminothiophenes via reduction (e.g., using SnCl₂/HCl) .

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes esterification under mild conditions, enabling the synthesis of versatile esters for further functionalization.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| PdI₂/KI, CO/air (40 atm), ROH (MeOH) | Methyl 2-cyanothiophene-3-carboxylate | 74–83% | |

| H₂SO₄ (cat.), MeOH (reflux) | Methyl 2-cyanothiophene-3-carboxylate | ~90% |

-

Key Insight : Palladium-catalyzed carbonylation (as in ) is highly efficient for large-scale synthesis, while acid-catalyzed esterification is suitable for laboratory-scale reactions.

Reduction of the Cyano Group

The cyano group is selectively reduced to an amine, forming 2-aminothiophene-3-carboxylic acid derivatives with biological relevance.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C (10%), EtOH, 50°C | 2-Aminothiophene-3-carboxylic acid | ~78% | |

| LiAlH₄, THF, 0°C → RT | 2-Aminothiophene-3-carboxylic acid | 65% |

-

Applications : Reduced derivatives exhibit cytostatic activity against T-cell lymphomas and prostate cancer cells .

Substitution Reactions

The cyano group participates in nucleophilic substitution, while the carboxylic acid can act as a leaving group under specific conditions.

Cyano Group Substitution

| Reagents/Conditions | Product | Notes |

|---|---|---|

| NH₃ (aq.), 100°C | 2-Carbamoylthiophene-3-carboxylic acid | Forms amide derivatives |

| ROH (alkoxide), DMF | 2-Alkoxycarbonylthiophene derivatives | Requires strong bases |

Carboxylic Acid Substitution

| Reagents/Conditions | Product | Notes |

|---|---|---|

| SOCl₂, reflux | 2-Cyanothiophene-3-carbonyl chloride | Intermediate for amides |

| RNH₂, DCC, CH₂Cl₂ | 2-Cyanothiophene-3-carboxamides | High regioselectivity |

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles, enhancing its utility in medicinal chemistry.

| Reagents/Conditions | Product | Application |

|---|---|---|

| NH₃, AcOH, 120°C | Thieno[3,4-c]pyridin-4-one | PARP inhibitors |

| PCl₅, POCl₃, 80°C | Thieno[3,4-d] oxazin-4-one | Anticancer scaffolds |

-

Example : Condensation with ammonia in acetic acid yields 6-substituted thienopyridinones, which are potent inhibitors of poly(ADP-ribose) polymerase (PARP) .

Oxidation and Ring Functionalization

The thiophene ring undergoes oxidation to form sulfones, altering its electronic properties.

| Reagents/Conditions | Product | Notes |

|---|---|---|

| H₂O₂ (30%), AcOH, 60°C | 2-Cyanothiophene-3-carboxylic acid sulfone | Enhanced electrophilicity |

| m-CPBA, CH₂Cl₂, 0°C | This compound sulfoxide | Reactive intermediate |

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Heterocyclic Compounds

2-Cyanothiophene-3-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structural features allow for various chemical transformations, making it valuable in the development of new materials and pharmaceuticals.

Synthesis of Derivatives

Recent studies have demonstrated methods to synthesize derivatives of thiophene-2-carboxamide that exhibit notable biological activities. For instance, derivatives substituted with hydroxyl, methyl, and amino groups at position-3 have been synthesized and characterized using IR, NMR, and mass spectrometry .

Material Science

Conductive Polymers

this compound is utilized in the production of conductive polymers. Its incorporation into polymer matrices enhances electrical conductivity, making it suitable for applications in organic electronics, such as organic solar cells and light-emitting diodes (LEDs).

Nanomaterials

The compound has been explored for use in nanomaterials, particularly in the fabrication of nanostructured devices. Its ability to form stable complexes with metals can lead to the development of advanced materials with tailored properties for specific applications.

Antioxidant Properties

Research has shown that derivatives of this compound exhibit significant antioxidant activity. For example, certain amino thiophene-2-carboxamide derivatives demonstrated inhibition percentages comparable to ascorbic acid in ABTS assays . This suggests potential applications in pharmaceuticals aimed at oxidative stress-related conditions.

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied. Compounds such as 3-amino thiophene-2-carboxamide show high activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds in antibiotic development .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several thiophene-2-carboxamide derivatives and evaluated their biological activities. The results indicated that amino-substituted derivatives exhibited the highest antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The binding interactions with target proteins were assessed using molecular docking techniques .

| Compound | Antibacterial Activity (%) | Binding Score |

|---|---|---|

| 7a | 86.9 (Pseudomonas) | High |

| 7b | 83.3 (Staphylococcus) | Moderate |

| 3b | 78.3 (Bacillus) | High |

Case Study 2: Material Applications

In another research effort, this compound was incorporated into polymer films for electronic applications. The resulting films exhibited enhanced conductivity and stability under various environmental conditions, demonstrating their suitability for use in flexible electronic devices.

Mecanismo De Acción

The mechanism of action of 2-cyanothiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the nitrile group can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-Cyanothiophene-2-carboxylic acid: Another isomer with similar properties but different substitution pattern.

2-Thiophenecarbonitrile: Lacks the carboxylic acid group but shares the nitrile functionality.

Thiophene-3-carboxylic acid: Contains the carboxylic acid group but lacks the nitrile functionality.

Uniqueness

2-Cyanothiophene-3-carboxylic acid is unique due to the presence of both the nitrile and carboxylic acid groups on the thiophene ring. This dual functionality allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

2-Cyanothiophene-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including cytotoxicity, antibacterial properties, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyano group and a carboxylic acid functional group. This structure contributes to its reactivity and biological activity, making it a subject of various studies in drug development.

Cytotoxicity

Research indicates that derivatives of thiophene-3-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated several 2-aminothiophene-3-carboxylic acid derivatives, revealing that compounds demonstrated selective cytostatic activity against T-cell lymphoma and prostate cancer cells. The prototype compound showed an accumulation of prostate cancer cells in the G1 phase of the cell cycle and induced apoptosis in these cells .

Table 1: Cytotoxicity of Selected Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 3 | Prostate Cancer | 0.5 |

| Compound 4a | HEPG2 (Liver) | 2.35 |

| Compound 7d | MCF7 (Breast) | 0.67 |

| Doxorubicin | HEPG2 (Liver) | 0.54 |

Antibacterial Activity

In addition to anticancer properties, certain derivatives of this compound have been tested for antibacterial activity. In vitro studies demonstrated that some compounds showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The filter paper disc method was employed to measure the inhibition zones, with results indicating that most tested compounds exhibited significant antibacterial effects compared to standard antibiotics .

Table 2: Antibacterial Activity of Selected Compounds

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound 4a | S. aureus | 15 |

| Compound 8c | E. coli | 10 |

| Vancomycin | S. aureus (Control) | 20 |

| Cefatzidine | E. coli (Control) | 18 |

Structure-Activity Relationships

The biological activity of this compound derivatives is influenced by their structural characteristics. Modifications in substituents on the thiophene ring or variations in the carboxylic acid group significantly affect their potency against different biological targets. For instance, elongation or alteration of side chains can enhance or diminish cytotoxic effects .

Study on Anticancer Activity

A detailed investigation into the anticancer properties of thienopyrimidine derivatives derived from thiophene-3-carboxylic acid showed that specific modifications led to enhanced efficacy against various cancer cell lines, including colorectal carcinoma and cervix adenocarcinoma. The study highlighted that compounds with specific structural features exhibited lower IC50 values, indicating higher potency .

Study on Antibacterial Properties

Another study focused on synthesizing novel thieno[2,3-d]pyrimidines from thiophene derivatives revealed substantial antibacterial activity against multiple strains of bacteria, emphasizing the importance of structural diversity in enhancing biological activity .

Propiedades

IUPAC Name |

2-cyanothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINIFPQVNPZWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403256 | |

| Record name | 2-cyanothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71154-34-2 | |

| Record name | 2-Cyano-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71154-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyanothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.